1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organic compounds containing both aromatic and aliphatic structural components. The compound's molecular formula is established as C₁₂H₁₈ClN·HCl, indicating the presence of a chlorophenyl group, a pentanamine chain, and a hydrochloride salt form. The systematic name incorporates several critical structural descriptors that define the compound's three-dimensional configuration and chemical properties.
The base structure consists of a pentanamine backbone with a methyl substituent at the fourth carbon position and a 3-chlorophenyl group attached to the first carbon. The stereochemical configuration requires specific notation when dealing with enantiomerically pure forms of the compound. Research has documented the existence of stereoisomeric forms, particularly the (1S)-1-(3-chlorophenyl)-4-methylpentan-1-amine configuration, which carries the molecular formula C₁₂H₁₈ClN with a molecular weight of 211.73 grams per mole. The systematic IUPAC name for the stereochemically defined form is designated as "(1S)-1-(3-chlorophenyl)-4-methylpentan-1-amine".
Structural descriptor systems provide additional layers of chemical identification through standardized notation methods. The InChI (International Chemical Identifier) representation for the compound is documented as "InChI=1S/C12H18ClN/c1-9(2)6-7-12(14)10-4-3-5-11(13)8-10/h3-5,8-9,12H,6-7,14H2,1-2H3/t12-/m0/s1" for the (1S) configuration. The corresponding InChIKey provides a condensed identifier: "BNXGGBGIEQZOEL-LBPRGKRZSA-N". The Simplified Molecular Input Line Entry System representation is expressed as "CC(C)CCC@@HN" for the stereochemically defined form.
The structural analysis reveals multiple conformational possibilities due to the flexible alkyl chain connecting the chlorophenyl aromatic system to the methylated terminal region. Three-dimensional conformer analysis indicates that the compound can adopt various spatial arrangements while maintaining its fundamental connectivity pattern. The presence of the chlorine substituent at the meta position of the phenyl ring introduces specific electronic and steric effects that influence the compound's overall chemical behavior and potential interactions with biological targets.
| Structural Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₈ClN·HCl |
| Base Molecular Weight | 211.73 g/mol (free base) |
| Salt Form Weight | 248.19 g/mol (hydrochloride) |
| Stereochemical Centers | 1 (carbon-1) |
| Rotatable Bonds | 5 |
| Aromatic Rings | 1 (chlorophenyl) |
Alternative Naming Conventions in Pharmacological Literature
Pharmacological literature employs various naming conventions for this compound that reflect different classification systems and research contexts. The compound is frequently referenced in medicinal chemistry publications as a substituted phenylalkylamine derivative, emphasizing its structural relationship to other pharmacologically active compounds in this chemical class. Alternative nomenclature systems often prioritize functional group identification and biological activity patterns over strict systematic chemical naming conventions.
Research documentation reveals several alternative designations for this compound that appear across different scientific disciplines. The compound may be referenced as "3-chlorophenyl-4-methylpentylamine hydrochloride" in some pharmaceutical contexts, emphasizing the chlorophenyl aromatic component and the methylated alkyl chain. Other naming variations include "1-(meta-chlorophenyl)-4-methylpentan-1-amine hydrochloride," which explicitly identifies the meta position of the chlorine substituent on the phenyl ring.
Pharmacological classification systems often group this compound within broader categories of substituted amines or phenylalkylamines, reflecting its potential for biological activity and structural similarity to known bioactive molecules. The compound's classification as a phenylalkylamine derivative positions it within a chemical family that includes numerous pharmaceutically relevant substances with diverse therapeutic applications. This classification approach emphasizes structural features that are associated with specific biological activities, particularly those involving neurotransmitter system interactions.
Alternative naming conventions in patent literature and pharmaceutical databases may employ trade names or developmental codes that differ significantly from systematic chemical nomenclature. These naming systems often reflect the specific research context, pharmaceutical company nomenclature standards, or regulatory filing requirements. The compound may appear in specialized databases under alphanumeric codes that facilitate internal research tracking while maintaining proprietary information protection.
Stereochemical naming variations require particular attention in pharmacological literature, where enantiomeric specificity can significantly impact biological activity profiles. The (1S) and (1R) configurations of 1-(3-Chlorophenyl)-4-methylpentan-1-amine may be designated using different stereochemical notation systems depending on the scientific context and publication standards. Some literature may employ alternative stereochemical descriptors or omit stereochemical specification entirely when discussing racemic mixtures or when stereochemical purity is not experimentally determined.
| Naming Convention | Context | Example Designation |
|---|---|---|
| Systematic IUPAC | Chemical databases | (1S)-1-(3-chlorophenyl)-4-methylpentan-1-amine |
| Pharmacological | Medicinal chemistry | 3-chlorophenyl-4-methylpentylamine |
| Patent literature | Pharmaceutical filings | Various proprietary codes |
| Research publications | Academic context | meta-chlorophenyl methylpentylamine |
CAS Registry Number and Molecular Formula Validation
Chemical Abstracts Service registry number assignment and molecular formula validation represent critical aspects of chemical identification for this compound. The CAS registry system provides unique numerical identifiers that facilitate unambiguous chemical substance identification across global databases and regulatory systems. Multiple CAS numbers may be assigned to different forms of the compound, including the free base, various salt forms, and stereochemically pure enantiomers.
The hydrochloride salt form of the compound has been assigned specific CAS registry numbers that distinguish it from the free base and other salt forms. Documentation indicates that the compound appears in chemical databases under various CAS numbers depending on the specific molecular form and stereochemical configuration. The CAS number 2098024-70-3 has been associated with 1-(3-Chlorophenyl)hexan-1-amine hydrochloride, which represents a closely related structural analog with an extended alkyl chain.
Molecular formula validation requires careful attention to the distinction between the free base and salt forms of the compound. The free base form carries the molecular formula C₁₂H₁₈ClN with a molecular weight of 211.73 grams per mole. The hydrochloride salt form incorporates an additional hydrogen chloride molecule, resulting in the molecular formula C₁₂H₁₉ClN·HCl or alternatively written as C₁₂H₁₉Cl₂N, with a corresponding molecular weight of 248.19 grams per mole.
Validation procedures for molecular formula accuracy involve multiple analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis. These analytical methods confirm the elemental composition and structural connectivity patterns that define the compound's chemical identity. Discrepancies between reported molecular formulas in different databases may reflect variations in salt form designation, hydration state, or stereochemical specification requirements.
Registry database cross-referencing reveals potential inconsistencies in compound identification that require careful evaluation. Some databases may list closely related structural analogs under similar names, necessitating detailed structural verification to ensure accurate compound identification. The presence of multiple stereoisomeric forms adds complexity to registry number assignment, as each enantiomer may receive distinct CAS numbers when isolated and characterized as pure substances.
European Community number assignment provides additional validation for chemical substance identification within European regulatory frameworks. The compound may be assigned specific EC numbers that facilitate regulatory compliance and commercial transactions within European Union territories. These regulatory identifiers complement CAS registry numbers and provide additional verification of chemical identity for international trade and research applications.
| Identifier Type | Value | Form/Configuration |
|---|---|---|
| Molecular Formula (free base) | C₁₂H₁₈ClN | Base compound |
| Molecular Formula (HCl salt) | C₁₂H₁₉Cl₂N | Hydrochloride salt |
| Molecular Weight (free base) | 211.73 g/mol | Base compound |
| Molecular Weight (HCl salt) | 248.19 g/mol | Hydrochloride salt |
| InChIKey | BNXGGBGIEQZOEL-LBPRGKRZSA-N | (1S)-configuration |
| Related CAS Numbers | 2098024-70-3 | Hexyl analog |
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-9(2)6-7-12(14)10-4-3-5-11(13)8-10;/h3-5,8-9,12H,6-7,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWABBGCFYVYFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride typically involves:
- Formation of key intermediates such as 1-(3-chlorophenyl)piperazine or 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
- Subsequent functional group transformations including alkylation, reduction, and salt formation.
- Purification steps to isolate the hydrochloride salt form.
Preparation of Key Intermediates
2.1 Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride
- React 3-chloroaniline with di(2-chloroethyl)methylamine hydrochloride in dimethylbenzene solvent.
- The reaction proceeds under mild conditions to yield 1-(3-chlorophenyl)piperazine hydrochloride.
- This intermediate serves as a precursor for further alkylation steps.
2.2 Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
- React 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in a mixture of water and acetone.
- Maintain reaction temperature between 0 to 10 °C during addition of sodium hydroxide solution.
- Stir the reaction mixture at room temperature for approximately 18 hours.
- Isolate the product by extraction, concentration, and crystallization in dilute hydrochloric acid.
- Yield reported is approximately 65% with high purity.
Conversion to this compound
While direct synthetic protocols for this compound are scarce, analogous preparation methods can be inferred from related compounds such as tapentadol and other substituted amines.
3.1 Alkylation and Reduction Steps
- Starting from 1-(3-chlorophenyl)piperazine derivatives, alkylation with suitable alkyl halides (e.g., bromoalkanes) introduces the pentan-1-amine side chain.
- Reduction steps using hydrogenation catalysts (e.g., Pd/C under hydrogen pressure) convert intermediates to the desired amine.
- Acid-base extraction and pH adjustments isolate the free amine or its hydrochloride salt.
Detailed Synthetic Protocol Example
Research Findings and Analytical Data
- The intermediates and final product are characterized by standard spectroscopic methods including NMR, IR, and mass spectrometry.
- Melting points and purity are confirmed by chromatographic techniques.
- Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.
- The synthetic routes are optimized for mild reaction conditions, high yield, and minimal by-products.
Notes on Process Optimization
- Use of mild bases like sodium hydroxide and controlled temperature prevents side reactions.
- Solvent choice (acetone, dimethylbenzene, tetrahydrofuran) is critical for solubility and reaction efficiency.
- Hydrogenation parameters (catalyst loading, pressure, temperature) are optimized to maximize reduction efficiency.
- Salt formation conditions (pH, solvent, temperature) affect crystallinity and stability of the hydrochloride salt.
Scientific Research Applications
Chemical Overview
1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride is structurally related to several amine compounds, particularly those with a dimethylamine pharmacophore. This structural similarity suggests potential for various biological activities, including analgesic effects and antimicrobial properties.
Analgesic Properties
Research indicates that compounds similar to this compound may exhibit analgesic effects comparable to traditional opioids but with fewer side effects. For instance, derivatives of dimethylamine have shown efficacy in pain management without the typical risks associated with opioid medications, such as addiction and respiratory depression .
Case Study: Tramadol Comparison
- Tramadol is a well-known analgesic that operates via multiple mechanisms, including serotonin and norepinephrine reuptake inhibition.
- Research Findings : Studies have indicated that analogs of amines like this compound could potentially provide similar pain relief while minimizing adverse effects .
Antimicrobial Activity
The compound's structural characteristics suggest it may possess antimicrobial properties. Dimethylamine derivatives have been documented to show activity against various bacterial strains, making them candidates for further exploration in infectious disease treatment .
Table 1: Antimicrobial Efficacy of Dimethylamine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Dimethylaminopropane | Staphylococcus aureus | 16 µg/mL |
| Tramadol | Pseudomonas aeruginosa | 64 µg/mL |
Synthetic Methodologies
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The use of solvents like DMF (dimethylformamide) is common due to its ability to dissolve various reactants, facilitating smoother reactions .
Synthesis Route Overview
- Starting Materials : 3-Chlorobenzaldehyde and 4-methylpentan-1-amine.
- Reaction Conditions : Conducted in DMF at elevated temperatures.
- Purification : Crystallization from ethanol yields the hydrochloride salt.
Therapeutic Applications
The therapeutic potential of this compound extends beyond analgesia and includes possible applications in treating psychiatric disorders. Compounds within this class have shown promise in managing conditions such as bipolar disorder and schizophrenia due to their action on neurotransmitter pathways .
Case Study: Clinical Trials
Recent clinical trials involving similar compounds have demonstrated efficacy in stabilizing mood disorders, suggesting that further investigation into this compound could yield beneficial results in psychiatric medicine.
Mechanism of Action
The mechanism by which 1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, influencing cellular signaling pathways and physiological responses.
Molecular Targets and Pathways:
Receptor Binding: The compound may bind to receptors such as serotonin, dopamine, or adrenergic receptors, modulating their activity.
Pathway Modulation: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Backbone Flexibility vs. Rigidity: The target compound’s linear pentan-1-amine chain (vs. Bupropion’s ketone-containing structure or piperazine’s cyclic backbone) may influence binding affinity to biological targets. Cyclic amines (e.g., piperazine derivatives) exhibit distinct receptor selectivity, often targeting serotonin or dopamine pathways .
Chlorophenyl Substitution Position: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl isomer in . Substitution position significantly affects molecular polarity and steric interactions. For example, 3-chloro derivatives in Bupropion and related compounds are linked to norepinephrine-dopamine reuptake inhibition .
Salt Forms and Solubility :
Key Insights:
- Reductive Amination : A plausible route for the target compound, analogous to Bupropion’s synthesis, would involve reacting 3-chlorophenylacetone with 4-methylpentan-1-amine under catalytic hydrogenation .
- Purification : Silica gel chromatography (as in ) or recrystallization is typically used for hydrochloride salts .
Pharmacological and Industrial Relevance
- Bupropion Hydrochloride: Approved for depression and smoking cessation, its mechanism involves norepinephrine-dopamine reuptake inhibition (NDRI).
- Piperazine Derivatives : 1-(3-Chlorophenyl)piperazine hydrochloride () is a reference standard for receptor studies, highlighting the importance of chlorophenyl-amine hybrids in neuropharmacology .
- Research Chemicals : Compounds like 1-(4-chlorophenyl)-4-methylpentan-1-amine () are used in structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles .
Biological Activity
1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride, also known as a variant of phenethylamine derivatives, has garnered attention for its potential biological activities. This compound is structurally related to other psychoactive substances and has been studied for its interactions with neurotransmitter systems, specifically in the context of neurological disorders and other therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C12H18ClN·HCl, featuring a chlorophenyl group attached to a methylpentanamine backbone. Its molecular structure influences its biological activity, particularly its ability to interact with various receptors in the central nervous system.
| Property | Value |
|---|---|
| Molecular Weight | 233.74 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and ethanol |
| Melting Point | 180-185 °C |
Neurotransmitter Interaction
Research indicates that this compound interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.
Mechanism of Action : The compound may function as an agonist or antagonist at specific receptor sites, modulating neurotransmitter release and influencing physiological responses. For instance, studies have shown that similar compounds can enhance dopamine release, which is crucial for mood regulation and cognitive functions .
Antimicrobial and Cytotoxic Properties
In addition to its neuroactive properties, preliminary studies have indicated that this compound may exhibit antimicrobial and cytotoxic effects. Research on related Mannich bases has demonstrated activities against various pathogens, suggesting that this compound could share similar properties .
Case Studies
- Neuropharmacological Studies : A study investigating the effects of chlorophenyl derivatives on rat models revealed significant alterations in behavior consistent with increased dopaminergic activity. Rats administered with the compound showed enhanced locomotor activity, indicating potential stimulant effects similar to those observed with amphetamines .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis, highlighting its potential as an anticancer agent .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest favorable brain penetration characteristics, which could enhance its efficacy in treating central nervous system disorders .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Neurotransmitter Modulation | Agonistic effects on dopamine receptors |
| Antimicrobial Activity | Effective against certain bacterial strains |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via reductive amination using 3-chlorophenylacetone and 4-methylpentan-1-amine in the presence of reducing agents like sodium cyanoborohydride (NaBHCN) under acidic conditions. The hydrochloride salt is formed by treating the free amine with concentrated HCl . Key variables include:
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl) and aliphatic chain protons (δ 1.2–2.1 ppm for the pentanamine backbone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 242.1 for CHClN) .
- HPLC : Purity >98% is validated using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted spectroscopic data for this compound?
Methodological Answer: Discrepancies between experimental NMR shifts and theoretical predictions (e.g., DFT calculations) often arise from solvent effects or conformational flexibility. To address this:
- Perform conformational searches (e.g., using Gaussian or ORCA) to identify dominant rotamers influencing chemical shifts .
- Apply implicit solvent models (e.g., PCM) to simulate solvent-environment interactions .
- Validate with 2D NMR (e.g., COSY, HSQC) to assign overlapping signals in complex regions .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during electrophilic substitution at the chlorophenyl ring .
- Catalytic systems : Pd/C or Cu(I)-ligand complexes enable Suzuki-Miyaura coupling to introduce substituents at the 3-chlorophenyl position .
- Solvent effects : Non-polar solvents (e.g., toluene) favor para-substitution, while polar solvents enhance meta-selectivity .
Q. How do steric and electronic factors in the 3-chlorophenyl group influence biological activity compared to analogs (e.g., 4-fluorophenyl derivatives)?
Methodological Answer:
- Electronic effects : The electron-withdrawing Cl group increases electrophilicity, enhancing interactions with serotonin receptors (e.g., 5-HT) compared to electron-donating F .
- Steric hindrance : The 3-chloro substituent reduces rotational freedom, altering binding affinity in docking studies (e.g., ΔG = -8.2 kcal/mol vs. -7.5 kcal/mol for 4-F analogs) .
- Experimental validation : Compare in vitro IC values in receptor-binding assays using radiolabeled ligands .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?
Methodological Answer: Contradictions often stem from salt dissociation dynamics. To clarify:
- pH-dependent solubility : Measure solubility in buffered solutions (pH 1–14) to identify dissociation thresholds (pKa ~9.5 for the amine) .
- Counterion effects : Compare hydrochloride vs. free base solubility in DMSO (high) vs. water (<1 mg/mL) .
- Thermodynamic analysis : Use van’t Hoff plots to model entropy-driven dissolution in polar aprotic solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
